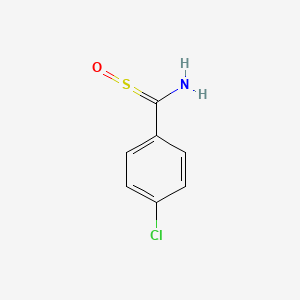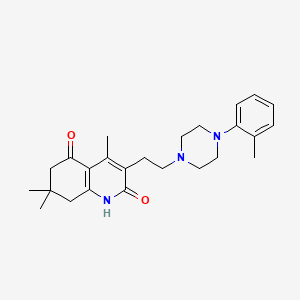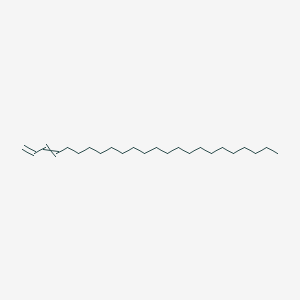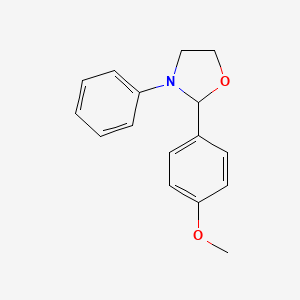
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
Vorbereitungsmethoden
The synthesis of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide typically involves the following steps:
Formation of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction using a suitable decyl halide.
Introduction of the Formylphenoxy Group: The formylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with a formylating agent.
Quaternization: The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide has several scientific research applications, including:
Chemistry: It can be used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Industry: It can be used in the formulation of cleaning agents, fabric softeners, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the hydrophobic decyl chain, which allows the compound to integrate into the lipid bilayer. The formylphenoxy group may also contribute to the compound’s overall antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant and disinfectant.
The uniqueness of this compound lies in its specific structure, which combines a decyl chain, a formylphenoxy group, and a trimethylammonium group. This combination may offer distinct advantages in terms of antimicrobial activity and solubility compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
73000-51-8 |
|---|---|
Molekularformel |
C20H34BrNO2 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
10-(4-formylphenoxy)decyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-21(2,3)16-10-8-6-4-5-7-9-11-17-23-20-14-12-19(18-22)13-15-20;/h12-15,18H,4-11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LZULCLDFEHHQGE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)






